Gdc-0077

Descripción general

Descripción

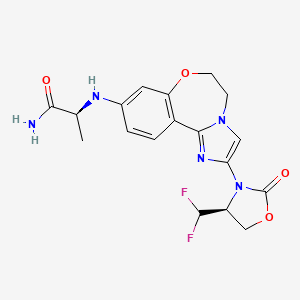

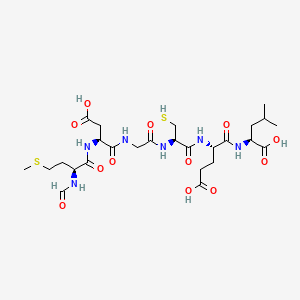

GDC-0077, also known as Inavolisib, is a potent and selective PI3K inhibitor . It blocks an enzyme involved in cancer growth called PI3K . GDC-0077 binds to and inhibits various members of the PI3K family, including activating mutations in the catalytic alpha isoform PIK3CA .

Synthesis Analysis

The synthesis of GDC-0077 is not explicitly detailed in the available resources .Molecular Structure Analysis

GDC-0077 is a series of benzoxazepin-oxazolidinone ATP-competitive inhibitors of PI3Kα . It also induces the selective degradation of the mutant p110α protein, the catalytic subunit of PI3Kα .Chemical Reactions Analysis

GDC-0077 exerts its activity by binding to the ATP binding site of PI3K, thereby inhibiting the phosphorylation of PIP2 to PIP3 .Physical And Chemical Properties Analysis

GDC-0077 has a molecular weight of 407.37 . It is an orally available and selective inhibitor of PI3Kα .Aplicaciones Científicas De Investigación

Cancer Research

GDC-0077 has been extensively studied in the field of cancer research. It has shown efficacy in inhibiting the PI3K pathway, which plays a central role in tumor cell proliferation . Specifically, it has been found to be effective against PIK3CA-mutant breast cancer .

Targeting Mutant PI3Kα

GDC-0077 has a unique mechanism of action that leads to the degradation of mutant PI3Kα protein . This results in the reduction of PI3K pathway biomarkers such as pAkt and pPRAS40, inhibition of cell proliferation, and increased apoptosis in human PIK3CA mutant breast cancer cell lines .

Degradation of Mutant Proteins

GDC-0077 operates by a mechanism that promotes the selective degradation of “hotspot” p110α mutants (H1047R, E545K) . This selective degradation of mutant proteins could potentially result in improved therapeutic index in PIK3CA-mutant tumors .

In Vivo Efficacy

In vivo studies have shown that daily oral treatment with GDC-0077 in cell-culture-derived and patient-derived PIK3CA mutant breast cancer xenograft models resulted in tumor regressions . It also led to a reduction of pAkt, pPRAS40, and pS6RP in a dose-dependent fashion .

Combination Therapies

GDC-0077’s efficacy in a PIK3CA-mutant human breast cancer xenograft model was improved when combined with standard-of-care therapies for hormone-receptor positive (HR+) breast cancer such as anti-estrogens (fulvestrant) or CDK4/6 inhibitor (palbociclib) .

Mecanismo De Acción

Target of Action

GDC-0077, also known as Inavolisib, is an investigational, highly selective inhibitor and degrader of mutant phosphatidylinositol 3-kinase (PI3K) alpha . The PI3K alpha is the primary target of GDC-0077 .

Mode of Action

GDC-0077 exerts its activity by binding to the ATP binding site of PI3K, thereby inhibiting the phosphorylation of PIP2 to PIP3 . This results in the inhibition of the PI3K pathway . Importantly, GDC-0077 is more selective for mutant versus wild-type PI3K alpha in cell-based assays .

Biochemical Pathways

The PI3K/Akt/mTOR signaling pathway is a major regulator of tumor cell growth, proliferation, and survival . Dysregulation of this pathway through multiple mechanisms, including activating and transforming mutations as well as amplification of PIK3CA that encodes the p110 alpha subunit of PI3K, has been described in solid tumor malignancies . GDC-0077 selectively degrades mutant PI3K alpha in a proteasome-dependent fashion resulting in reduction of PI3K pathway activity biomarkers such as pAkt and pPRAS40 .

Pharmacokinetics

GDC-0077 is currently undergoing clinical trials to investigate its safety, tolerability, and pharmacokinetics when administered orally . The pharmacokinetics of GDC-0077 in combination with other drugs was found to be similar to its single-agent pharmacokinetics .

Result of Action

The inhibition of the PI3K pathway by GDC-0077 leads to a reduction in cell proliferation and an increase in apoptosis in human PIK3CA mutant breast cancer cell lines to a greater extent when compared to PIK3CA wild-type cells . In vivo, daily oral treatment with GDC-0077 in cell-culture-derived and patient-derived PIK3CA mutant breast cancer xenograft models resulted in tumor regressions, induction of apoptosis, and a reduction of pAkt, pPRAS40, and pS6RP in a dose-dependent fashion .

Action Environment

The efficacy of GDC-0077 can be influenced by environmental factors such as the presence of other drugs. For instance, the efficacy of GDC-0077 was improved when combined with therapies for hormone-receptor positive (HR+) breast cancer such as anti-estrogens (fulvestrant) or a CDK4/6 inhibitor (palbociclib) . Furthermore, GDC-0077 demonstrates antitumor activity in PIK3CA mutant breast cancer xenograft models .

Direcciones Futuras

GDC-0077 is currently being investigated in three Phase III clinical studies in people with PIK3CA-mutated metastatic breast cancer . The study met its primary endpoint of progression-free survival (PFS), demonstrating a statistically significant and clinically meaningful improvement compared to palbociclib and fulvestrant alone .

Propiedades

IUPAC Name |

(2S)-2-[[2-[(4S)-4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N5O4/c1-9(16(21)26)22-10-2-3-11-13(6-10)28-5-4-24-7-14(23-17(11)24)25-12(15(19)20)8-29-18(25)27/h2-3,6-7,9,12,15,22H,4-5,8H2,1H3,(H2,21,26)/t9-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEUNORSOZVTOL-CABZTGNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4C(COC4=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4[C@@H](COC4=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Inavolisib | |

CAS RN |

2060571-02-8 | |

| Record name | Inavolisib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2060571028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0077 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INAVOLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4C1UY2NYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid](/img/structure/B607546.png)

![6-[2-Chloro-4-(6-Methylpyrazin-2-Yl)phenyl]-8-Ethyl-2-{[2-(1-Methylpiperidin-4-Yl)ethyl]amino}pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B607550.png)

![6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607552.png)